N-Nitroso Nebivolol (Mixture of Diastereomers)
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Overview
Description
N-Nitroso Nebivolol is a derivative of the beta-adrenergic receptor antagonist nebivolol. It is a nitrosamine compound, which means it contains a nitroso group attached to a nitrogen atom. This compound is primarily used in scientific research and is not intended for human or veterinary use .
Mechanism of Action
Target of Action
N-Nitroso Nebivolol primarily targets beta-1 adrenergic receptors . These receptors play a crucial role in the regulation of heart function. Nebivolol also interacts with beta-3 receptors , which are involved in nitric oxide release .
Mode of Action
N-Nitroso Nebivolol acts as a highly selective beta-1 adrenergic receptor antagonist . This means it blocks the action of natural substances such as adrenaline on these receptors, thereby reducing heart rate and blood pressure. Additionally, it stimulates the endothelial nitric oxide synthase via beta-3 receptor agonism , leading to nitric oxide-mediated vasodilation .
Biochemical Pathways
N-Nitroso Nebivolol affects several biochemical pathways. It stimulates the release of nitric oxide (NO) and peroxynitrite (ONOO-) through two major pathways: ATP efflux/P2Y receptors and beta-3 receptors . The balance between cytoprotective NO and cytotoxic ONOO- is maintained, resulting in a slow kinetics of NO release and low ONOO- .
Pharmacokinetics
Nebivolol is a racemic mixture of 2 isomers with 4 asymmetric centers . The pharmacokinetics of Nebivolol is characterized by its long duration of action and a wide therapeutic window . The effects of Nebivolol can be seen 48 hours after stopping the medication, and patients generally take 5-40mg daily .
Action Environment
The action, efficacy, and stability of N-Nitroso Nebivolol can be influenced by various environmental factors. For instance, the formation of N-Nitroso compounds can occur under suitable conditions, such as the presence of secondary amines . Moreover, the genotoxicity of nitrosamines can be evaluated using metabolically competent human HepaRG cells .
Preparation Methods
The synthesis of N-Nitroso Nebivolol involves the nitrosylation of nebivolol. This process typically requires the presence of nitrosating agents such as sodium nitrite (NaNO2) in an acidic medium. The reaction conditions must be carefully controlled to ensure the formation of the desired nitrosamine compound .
the general approach involves the use of standard organic synthesis techniques and purification methods to obtain the compound in a pure form .
Chemical Reactions Analysis
N-Nitroso Nebivolol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Nitroso Nebivolol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Researchers use it to investigate the biological effects of nitrosamines, including their mutagenic and carcinogenic properties.
Medicine: It serves as a reference compound in the development of analytical methods for detecting nitrosamines in pharmaceuticals.
Industry: It is used in the quality control of beta-blocker medications to ensure the absence of harmful nitrosamine impurities
Comparison with Similar Compounds
N-Nitroso Nebivolol can be compared with other nitrosamine derivatives of beta-blockers and beta-agonists. Similar compounds include:
- Nitroso-Isoetharine
- Nitroso-Isoprenaline
- Nitroso-Sotalol
- Nitroso-Metaproterenol
- Nitroso-Formoterol
- Nitroso-Albuterol
- Nitroso-Terbutaline
- Nitroso-Levalbuterol
- Nitroso-Bitolterol
- Nitroso-Pirbuterol
These compounds share a common structural motif with N-Nitroso Nebivolol, but they differ in their specific chemical structures and biological activities.
Properties
IUPAC Name |
N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRIMZKXCWKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391051-68-5 |
Source
|
Record name | N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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